![molecular formula C34H76N6O8 B1203086 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine CAS No. 60816-63-9](/img/structure/B1203086.png)
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is a chemical compound derived from ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is formed by the interaction of ethylenediaminetetraacetic acid with triethylamine in a 1:4 molar ratio. It is used in various scientific and industrial applications due to its ability to bind metal ions and form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the reaction of ethylenediaminetetraacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where ethylenediaminetetraacetic acid is dissolved in water, and triethylamine is added slowly with constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid triethylamine salt (1:4) follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Substitution Reactions: The compound can participate in substitution reactions where the triethylamine groups are replaced by other ligands.
Common Reagents and Conditions
Complexation: Metal ions in aqueous solutions are common reagents, and the reactions are typically carried out at neutral to slightly alkaline pH.
Substitution: Various ligands such as amines, phosphines, and thiols can be used under mild conditions.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ethylenediaminetetraacetic acid complexes.
Substituted Derivatives: Products of substitution reactions include derivatives where triethylamine is replaced by other ligands.
科学的研究の応用
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove metal ions from solutions and to stabilize metal ions in various reactions.
Biology: Employed in biochemical assays to inhibit metalloproteases and to study metal ion-dependent processes.
Medicine: Utilized in formulations for chelation therapy to treat heavy metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
作用機序
The mechanism of action of ethylenediaminetetraacetic acid triethylamine salt (1:4) involves the chelation of metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions and facilitates their removal from solutions.
類似化合物との比較
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
- Ethylenediaminetetraacetic acid calcium disodium salt
Uniqueness
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine is unique due to its specific interaction with triethylamine, which enhances its solubility and stability in organic solvents. This makes it particularly useful in applications where other ethylenediaminetetraacetic acid salts may not be effective.
特性
CAS番号 |
60816-63-9 |
|---|---|
分子式 |
C34H76N6O8 |
分子量 |
697 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N2O8.4C6H15N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;4*1-4-7(5-2)6-3/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*4-6H2,1-3H3 |
InChIキー |
JSFDNYJDRDICJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
| 60816-63-9 | |
同義語 |
EDTA triethylammonium salt triethylammonium EDTA triethylammonium ethylenediaminetetraacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


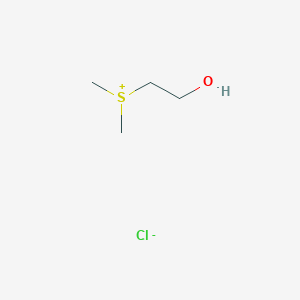
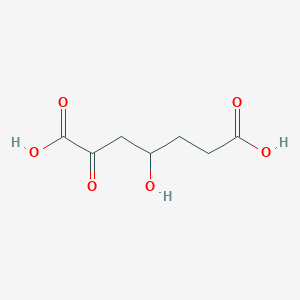
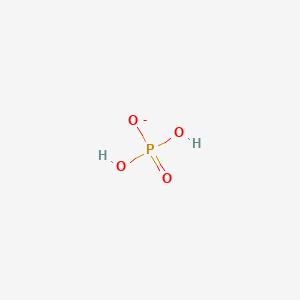
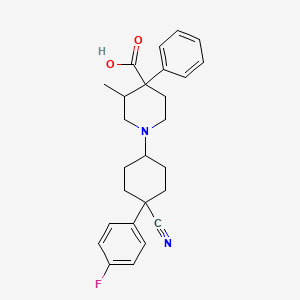
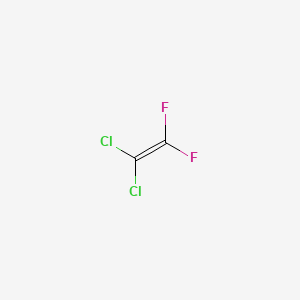
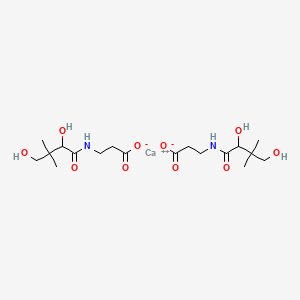

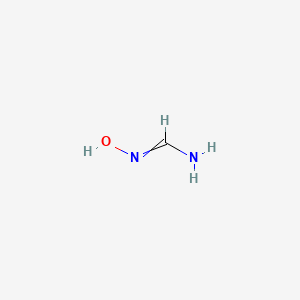
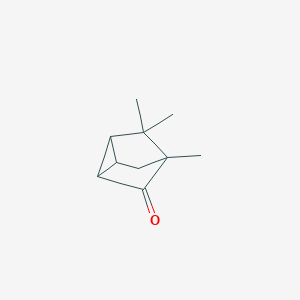
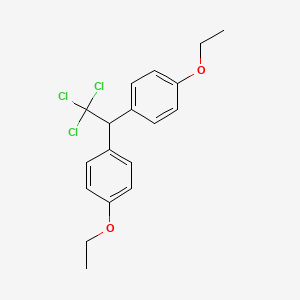
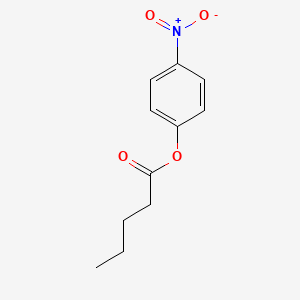
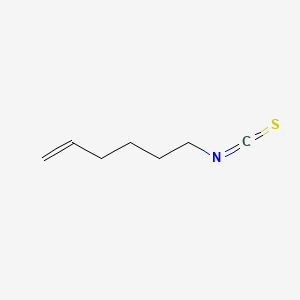
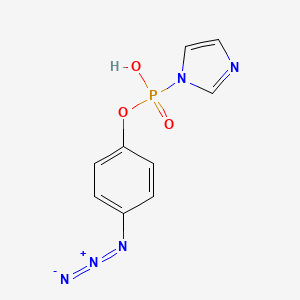
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
